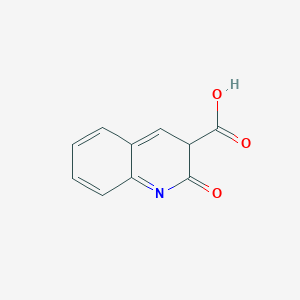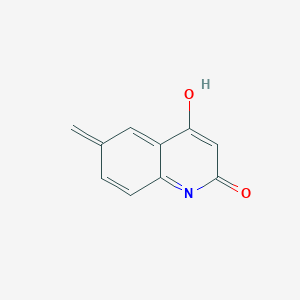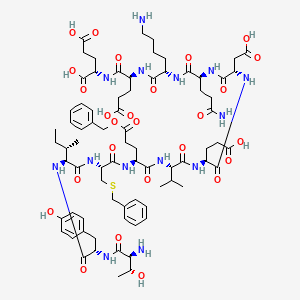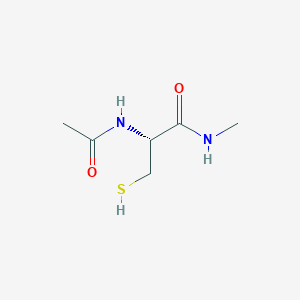
Ac-Cys-NHMe
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
准备方法
Synthetic Routes and Reaction Conditions
This method involves the use of an E2 small ubiquitin-like modifier-conjugating enzyme, Ubc9, to conjugate peptide thioesters containing a C-terminal ubiquitin-derived sequence to a lysine residue located in a recognition sequence on a protein via an isopeptide bond . The reaction conditions are mild and specific, making it suitable for site-specific modification of proteins .
Industrial Production Methods
The industrial production of Ac-Cys-NHMe typically involves the same chemoenzymatic approach as described above. The process is scalable and can be optimized for large-scale production by adjusting the concentration of reagents and reaction conditions .
化学反应分析
Types of Reactions
Ac-Cys-NHMe undergoes various types of chemical reactions, including:
Oxidation: The thiol group in this compound can be oxidized to form disulfides.
Reduction: Disulfides formed from this compound can be reduced back to thiols.
Substitution: The thiol group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and iodine.
Reduction: Reducing agents such as dithiothreitol (DTT) and tris(2-carboxyethyl)phosphine (TCEP) are used.
Substitution: Reagents like alkyl halides can be used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Disulfides
Reduction: Thiols
Substitution: Alkylated thiols
科学研究应用
Ac-Cys-NHMe has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of complex peptides and proteins.
Biology: Facilitates site-specific modification of proteins, enabling the study of protein function and interactions.
Industry: Used in the production of biochemical probes and engineered proteins for various industrial applications
作用机制
Ac-Cys-NHMe exerts its effects through the formation of reactive peptide thioesters, which serve as substrates for the Ubc9 enzyme. This enzyme catalyzes the conjugation of the thioester to a lysine residue on a target protein, forming an isopeptide bond. This site-specific modification allows for the attachment of biochemical probes or the engineering of proteins for specific functions .
相似化合物的比较
Similar Compounds
N-Acetylcysteine (NAC): A well-known antioxidant that also contains a thiol group.
Cysteine: A natural amino acid with a thiol group.
Glutathione: A tripeptide containing cysteine, known for its antioxidant properties
Uniqueness
Ac-Cys-NHMe is unique due to its ability to facilitate site-specific protein modification through the LACE technique. This specificity and versatility make it a valuable tool in biochemical research and industrial applications .
属性
CAS 编号 |
10061-65-1 |
|---|---|
分子式 |
C6H12N2O2S |
分子量 |
176.24 g/mol |
IUPAC 名称 |
(2R)-2-acetamido-N-methyl-3-sulfanylpropanamide |
InChI |
InChI=1S/C6H12N2O2S/c1-4(9)8-5(3-11)6(10)7-2/h5,11H,3H2,1-2H3,(H,7,10)(H,8,9)/t5-/m0/s1 |
InChI 键 |
RAHKYMLIVZZMIH-YFKPBYRVSA-N |
手性 SMILES |
CC(=O)N[C@@H](CS)C(=O)NC |
规范 SMILES |
CC(=O)NC(CS)C(=O)NC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


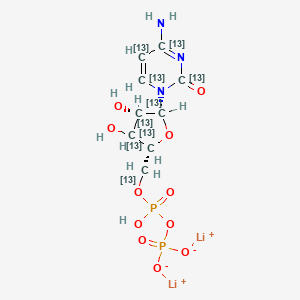
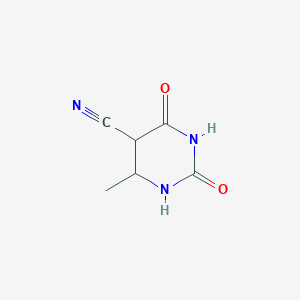
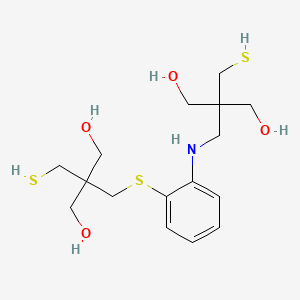
![disodium;[(cycloheptylamino)-[hydroxy(oxido)phosphoryl]methyl]-hydroxyphosphinate](/img/structure/B12363849.png)
![4-[[1-[[4-[2-(2-Aminopyridin-3-yl)-5-(4-fluorophenyl)imidazo[4,5-b]pyridin-3-yl]phenyl]methyl]piperidin-4-yl]amino]pyrimidine-2-carbonitrile](/img/structure/B12363850.png)

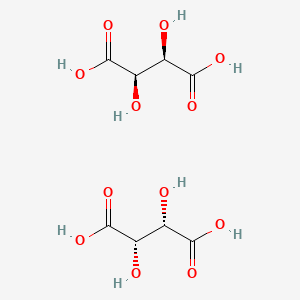
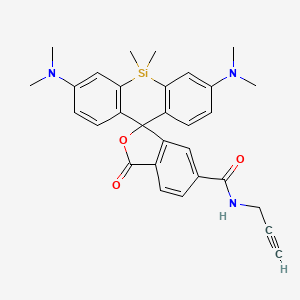
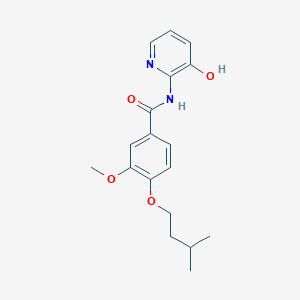
![(1s,2r,3s,4r,5s)-4-(2-((5-chlorothiophen-2-yl)ethynyl)-6-(methylamino)-9h-purin-9-yl)-2,3-dihydroxy-N-methylbicyclo[3.1.0]hexane-1-carboxamide](/img/structure/B12363890.png)
![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
